

Check Availability & Pricing

GPR132: A Novel Nexus in Metabolic Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the G-Protein Coupled Receptor 132 (G2A) and its burgeoning role in metabolic disorders.

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptor 132 (GPR132), also known as G2A (G2 accumulation protein), is a seven-transmembrane receptor that has garnered increasing attention for its multifaceted roles in immunity, inflammation, and cancer.[1][2] More recently, a compelling body of evidence has implicated GPR132 as a critical regulator of metabolic homeostasis, positioning it as a potential therapeutic target for a spectrum of metabolic disorders, including obesity, insulin resistance, and dyslipidemia. This technical guide provides a comprehensive overview of the current understanding of GPR132's involvement in metabolic diseases, with a focus on quantitative data from preclinical models, detailed experimental protocols for its study, and elucidation of its signaling pathways.

GPR132 is notably expressed in immune cells, particularly macrophages, where it functions as a sensor for metabolites such as lactate.[1][3] This sensing capability allows GPR132 to modulate macrophage polarization and function, thereby influencing the chronic low-grade inflammation that is a hallmark of many metabolic diseases.[4] Furthermore, emerging research suggests a direct role for GPR132 in key metabolic tissues, expanding its relevance beyond immunometabolism.[5]

This guide will delve into the molecular mechanisms by which GPR132 signaling impacts metabolic health, summarize the key experimental findings in a structured format, and provide detailed methodologies to facilitate further research in this exciting and rapidly evolving field.

GPR132 and its Ligands

Initially identified as an orphan receptor, GPR132 has since been shown to be activated by a variety of endogenous ligands, including:

- Lactate: In acidic environments, lactate can activate GPR132 on macrophages, promoting a shift towards an anti-inflammatory M2-like phenotype.[1][2]
- Oxidized Free Fatty Acids: Products of lipid peroxidation, such as 9-hydroxyoctadecadienoic acid (9-HODE), are recognized as GPR132 agonists.
- N-acyl-amino acids: A class of signaling lipids that have been shown to activate GPR132.

The promiscuity of GPR132 ligation suggests its role as a sentinel receptor, monitoring the metabolic state of the microenvironment.

Role in Metabolic Disorders: Preclinical Evidence Obesity and Glucose Metabolism

Studies utilizing genetic knockout mouse models and specific pharmacological antagonists have provided crucial insights into the role of GPR132 in obesity and glucose homeostasis. A key finding is that macrophage-specific deficiency of GPR132 can reverse metabolic disorders in mice fed a high-fat diet (HFD).[4] Furthermore, the selective GPR132 antagonist, NOX-6-18, has been shown to decrease weight gain and improve glucose metabolism in HFD-fed mice.[4] [5]

Table 1: Effects of GPR132 Modulation on Body Weight and Glucose Homeostasis in High-Fat Diet (HFD)-Fed Mice

Parameter	Model	Treatment/ Genetic Modificatio n	Duration	Outcome	Reference
Body Weight	HFD-fed Lyz2-cre+/ -Gpr132fl/fl mice	GPR132 antagonist (NOX-6-18, 25 ng/g, i.p., every other day)	12-14 weeks	Decreased body weight gain compared to vehicle-treated controls.	[5]
Glucose Tolerance Test (GTT)	HFD-fed Lyz2-cre+/ -Gpr132fl/fl mice	GPR132 antagonist (NOX-6-18, 25 ng/g, i.p., every other day)	12-14 weeks	Improved glucose tolerance, with lower plasma glucose levels during GTT.	[5]
Insulin Tolerance Test (ITT)	HFD-fed Lyz2-cre+/ -Gpr132fl/fl mice	GPR132 antagonist (NOX-6-18, 25 ng/g, i.p., every other day)	12-14 weeks	Enhanced insulin sensitivity, with a greater reduction in plasma glucose levels during ITT.	[5]
Fasting Glucose	HFD-fed WT mice	GPR132 antagonist (NOX-6-18, 25 ng/g, i.p., every other day)	4-6 weeks	Lower fasting plasma glucose levels.	[5]

Fasting Insulin	HFD-fed Lyz2-cre+/ -Gpr132fl/fl mice	GPR132 antagonist (NOX-6-18, 25 ng/g, i.p., every other day)	12-14 weeks	Reduced plasma insulin levels after refeeding.	[5]
--------------------	---	---	-------------	--	-----

Note: Specific Area Under the Curve (AUC) data for GTT and ITT were not consistently available in the provided search results in a tabular format.

Lipid Metabolism

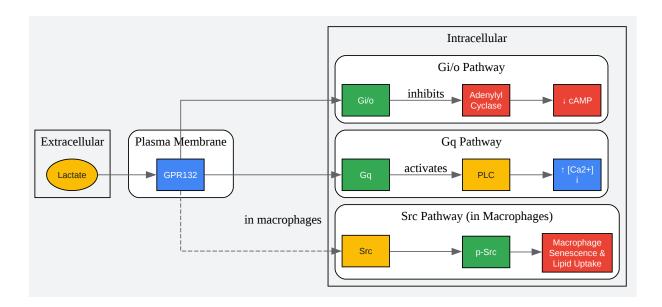
The influence of GPR132 on systemic lipid metabolism is an area of active investigation. Given its role in macrophage function and inflammation, and the known interplay between lipid metabolism and immunity, GPR132 is poised to be a significant regulator of lipid homeostasis.

Table 2: Effects of GPR132 Modulation on Lipid Profile in Mice

Parameter	Model	Treatment/ Genetic Modificatio n	Duration	Outcome	Reference
Plasma Triglycerides	Data not available in a structured format in the provided search results.				
Plasma Cholesterol	Data not available in a structured format in the provided search results.				

Further research is required to fully elucidate the quantitative impact of GPR132 on circulating lipid levels.

Signaling Pathways


GPR132 is known to couple to multiple G-protein subtypes, leading to the activation of distinct downstream signaling cascades. The primary signaling pathways implicated in the context of metabolic regulation are initiated through Gi/o and Gq proteins.

- Gi/o Pathway: Activation of the Gi/o pathway by GPR132 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This pathway is often associated with the anti-inflammatory and metabolic effects of GPR132.
- Gq Pathway: GPR132 can also couple to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

In macrophages, lactate-mediated activation of GPR132 has been shown to involve the Src signaling pathway, which can influence cellular processes like senescence and lipid uptake.[6]

Click to download full resolution via product page

GPR132 Signaling Pathways

Experimental Protocols

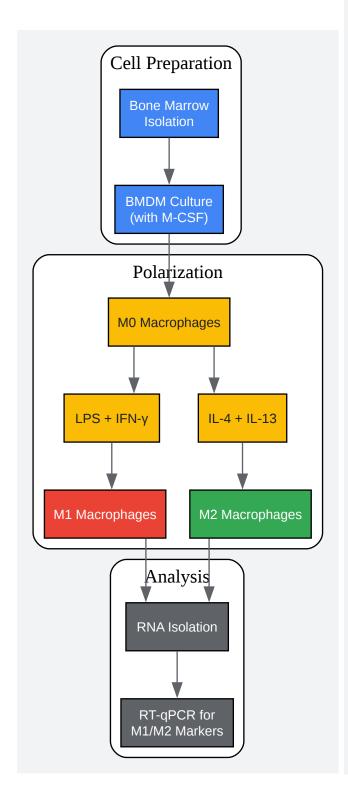
This section provides detailed methodologies for key experiments used to investigate the function of GPR132 in metabolic disorders.

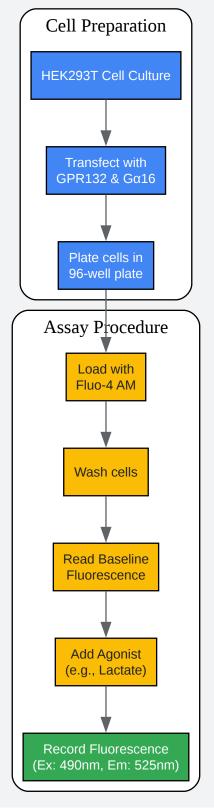
Macrophage Polarization Assay

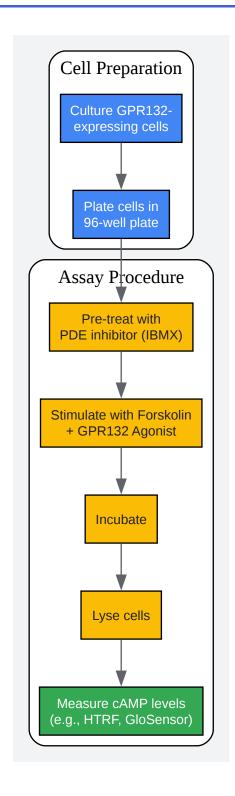
This protocol describes the in vitro polarization of bone marrow-derived macrophages (BMDMs) to M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes and subsequent

analysis of marker gene expression by RT-qPCR.

- 1. Isolation and Culture of BMDMs:
- Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
- Dissect the femur and tibia and remove the surrounding muscle tissue.
- Cut the ends of the bones and flush the bone marrow with ice-cold RPMI-1640 medium using a 27-gauge needle and syringe.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.
- Wash the cells with RPMI-1640 and resuspend in complete RPMI-1640 medium (containing 10% FBS, 1% penicillin-streptomycin) supplemented with 20 ng/mL of macrophage colonystimulating factor (M-CSF).
- Plate the cells in non-tissue culture treated dishes and incubate at 37°C in a 5% CO2 incubator.
- On day 3, add fresh complete medium with M-CSF. On day 6 or 7, the differentiated macrophages are ready for polarization.
- 2. Macrophage Polarization:
- Plate the differentiated BMDMs in 12-well plates at a density of 1 x 10⁶ cells/well.
- For M1 polarization, treat the cells with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.
- For M2 polarization, treat the cells with 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13) for 48 hours.
- For studying the effect of GPR132 activation, pre-treat the cells with lactate (e.g., 10 mM) for a specified time before adding the polarizing cytokines.






- 3. RT-qPCR Analysis of Polarization Markers:
- Isolate total RNA from the polarized macrophages using a commercial RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (RT-qPCR) using SYBR Green master mix and primers for M1 markers (e.g., Tnf-α, Il-6) and M2 markers (e.g., Arg1, Cd206).
- Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb).
- Calculate the relative gene expression using the $2^{-\Delta}\Delta Ct$ method.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. promega.com [promega.com]
- 2. Gpr132 sensing of lactate mediates tumor-macrophage interplay to promote breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gpr132 sensing of lactate mediates tumor—macrophage interplay to promote breast cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GloSensor™ cAMP Assay Protocol [promega.com]
- 7. Lactate-Activated GPR132-Src Signal Induces Macrophage Senescence and Aggravates Atherosclerosis Under Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR132: A Novel Nexus in Metabolic Homeostasis and Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380514#gpr132-and-its-involvement-in-metabolic-disorders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com